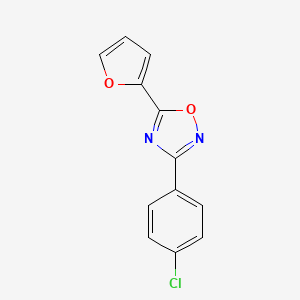![molecular formula C34H54N2O6S2 B2976415 1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine CAS No. 2249623-44-5](/img/structure/B2976415.png)
1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine, commonly known as BB5, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. BB5 belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for the development of novel drugs.
Mecanismo De Acción
BB5 acts as an inhibitor of various enzymes and receptors by binding to their active sites and blocking their activity. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, as well as receptors such as the α1-adrenergic receptor.
Biochemical and physiological effects:
BB5 has been shown to have various biochemical and physiological effects, depending on the target enzyme or receptor. For example, its inhibitory activity against carbonic anhydrase makes it a potential candidate for the treatment of glaucoma, while its inhibitory activity against acetylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BB5 is its potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for the development of drugs for various diseases. However, one of the limitations of BB5 is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on BB5. One potential direction is to further explore its inhibitory activity against various enzymes and receptors, and to identify new targets for drug development. Another potential direction is to develop new synthetic methods for BB5 that can improve its solubility and make it easier to work with in lab experiments. Additionally, research can be conducted to investigate the pharmacokinetics and pharmacodynamics of BB5, and to evaluate its efficacy and safety in animal models and clinical trials.
Métodos De Síntesis
BB5 can be synthesized using a multi-step reaction sequence, starting from commercially available starting materials. The synthesis involves the reaction of 5-tert-butyl-2-(pentyloxy)benzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is followed by purification steps such as column chromatography to obtain pure BB5.
Aplicaciones Científicas De Investigación
BB5 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of drugs for various diseases.
Propiedades
IUPAC Name |
1,4-bis[(5-tert-butyl-2-pentoxyphenyl)sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54N2O6S2/c1-9-11-13-23-41-29-17-15-27(33(3,4)5)25-31(29)43(37,38)35-19-21-36(22-20-35)44(39,40)32-26-28(34(6,7)8)16-18-30(32)42-24-14-12-10-2/h15-18,25-26H,9-14,19-24H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHSRHIKLQYUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)




![Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine](/img/structure/B2976345.png)


![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2976350.png)

![6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2976352.png)
